3-氨基-2-(甲硫基)喹唑啉-4(3H)-酮

描述

“3-amino-2-(methylthio)quinazolin-4(3H)-one” is a quinazolinone compound . Quinazolinones are a class of organic compounds that have been synthesized and studied for their diverse functional properties . They have been found to exhibit antibacterial effects, particularly against multi-drug resistant bacteria .

Synthesis Analysis

Quinazolinone compounds, including “3-amino-2-(methylthio)quinazolin-4(3H)-one”, can be synthesized by a facile one-pot reaction of benzoic acid derivatives, trimethoxymethane, and aniline derivatives . This process involves the preparation and testing of various compounds against multi-drug resistant bacteria .Molecular Structure Analysis

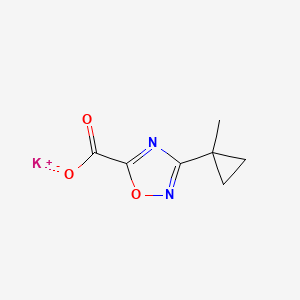

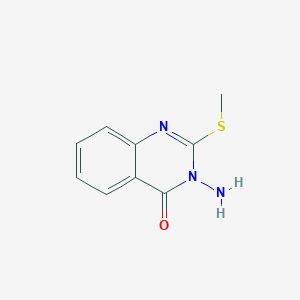

The molecular structure of “3-amino-2-(methylthio)quinazolin-4(3H)-one” is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazin-2-one ring .Chemical Reactions Analysis

The chemical reactions involving “3-amino-2-(methylthio)quinazolin-4(3H)-one” include its synthesis from benzoic acid derivatives, trimethoxymethane, and aniline derivatives . The reaction involves the formation of a series of six functionally diverse new quinazolinone compounds .科学研究应用

- Quinazolinones, including 3-amino-2-(methylthio)quinazolin-4(3H)-one, have demonstrated antibacterial potential. Researchers evaluated its efficacy against bacterial strains using the agar serial dilution method . Further investigations could explore its mechanism of action and potential clinical applications.

Antibacterial Activity

未来方向

The future directions for the study of “3-amino-2-(methylthio)quinazolin-4(3H)-one” could include further exploration of its antibacterial effects, particularly against multi-drug resistant bacteria . Additionally, the synthesis process could be optimized to improve yield and reduce environmental impact.

作用机制

Target of Action

Similar quinazoline derivatives have been reported for their antibacterial, antifungal, anti-hiv, anthelmintic, cns depressant, and antitubercular activities . Therefore, it’s plausible that 3-amino-2-(methylthio)quinazolin-4(3H)-one may interact with similar targets.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function and resulting in its observed biological activities .

Biochemical Pathways

Given the reported activities of similar compounds, it’s likely that this compound may affect multiple pathways related to its targets .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may exert its effects at the molecular and cellular levels .

属性

IUPAC Name |

3-amino-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRPPABZOKWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

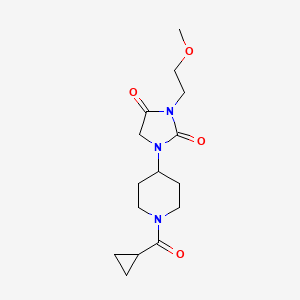

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

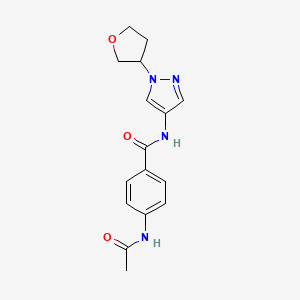

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)